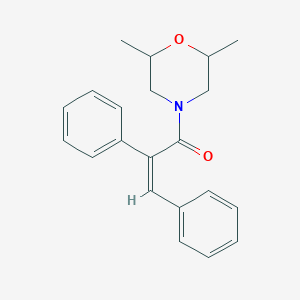![molecular formula C14H23N3O2S B5378301 3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol, also known as DT-010, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the pyrrolidinol family of compounds and has shown promising results in various preclinical studies.
作用機序
3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, COX-2, and iNOS. It also activates the Nrf2-ARE pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects:
3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been shown to reduce inflammation, oxidative stress, and cell death in various disease models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol has several advantages for use in laboratory experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate its efficacy and safety in human clinical trials. Another potential application is in cancer therapy, as 3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol has shown promising anti-tumor activity in preclinical studies. Further studies are needed to investigate its mechanism of action and potential use in combination with other anti-cancer agents.
合成法
3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol is synthesized using a multi-step process that involves the reaction of 2-propyl-1,3-thiazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by a reaction with pyrrolidine and then with 2-chloro-1-methylpyridinium iodide. The final product is obtained after purification using column chromatography.
科学的研究の応用
3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-5-12-15-11(8-20-12)13(18)17-7-6-14(19,10-17)9-16(2)3/h8,19H,4-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZDPQFAUMJMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC(C2)(CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)

![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)

![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)